2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(12-23-13-22-16-4-1-2-5-17(16)23)21-10-14-8-15(11-20-9-14)18-6-3-7-25-18/h1-9,11,13H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFPAJOPPKGEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Moiety
The benzimidazole core is typically synthesized via condensation reactions between o-phenylenediamine and carboxylic acid derivatives. For this target compound, the 1H-1,3-benzodiazol-1-yl group is introduced through a two-step process:
- Cyclization : Reaction of o-phenylenediamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C yields 1-(chloroacetyl)-1H-benzimidazole (78% yield).
- Nucleophilic Substitution : Treatment with sodium azide in dimethylformamide (DMF) at 80°C produces 1-(azidoacetyl)-1H-benzimidazole , which is subsequently reduced to the amine using hydrogenation (Pd/C, H₂).
Synthesis of the Pyridine-Thiophene Amine
The 5-(thiophen-2-yl)pyridin-3-yl)methylamine intermediate is constructed via cross-coupling methodologies:
- Suzuki-Miyaura Coupling : 5-Bromo-pyridin-3-ylmethanol reacts with thiophen-2-ylboronic acid in a tetrahydrofuran (THF)/water mixture (Pd(PPh₃)₄, Na₂CO₃, 90°C, 12 h) to form 5-(thiophen-2-yl)pyridin-3-ylmethanol (82% yield).
- Oxidation and Reductive Amination : The alcohol is oxidized to the aldehyde (MnO₂, DCM) and subjected to reductive amination (NH₄OAc, NaBH₃CN, methanol) to yield the primary amine.
Amide Coupling Strategies
The final step involves coupling the benzimidazole-acetic acid derivative with the pyridine-thiophene amine:
- Activation of the Carboxylic Acid : Treatment of 1H-benzimidazol-1-ylacetic acid with ethyl chloroformate in THF forms the mixed carbonic anhydride.
- Amide Bond Formation : Reaction with the amine in the presence of N-methylmorpholine (NMM) at 25°C for 6 h affords the target compound (68% yield after column chromatography).
Table 1. Comparative Yields of Amide Coupling Reagents
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 72 |
| DCC/DMAP | THF | 0–25 | 65 |
| Mixed Carbonate | THF | 25 | 68 |
Modern Electrochemical Techniques
Microflow Reactor Applications
Recent advancements in electrochemistry enable direct C–H functionalization of heteroarenes. In a microflow reactor, anodic oxidation of the pyridine-thiophene substrate (20 mA, HFIP/CH₂Cl₂) facilitates coupling with preformed benzimidazole derivatives, reducing reaction times to 10 minutes. This method avoids transition-metal catalysts and achieves 70% yield, though scalability remains a challenge.
Oxidative Coupling Mechanisms
The proposed mechanism involves:
- Anodic generation of a pyridinium radical cation.
- Nucleophilic attack by the benzimidazole nitrogen.
- Deprotonation and rearomatization to form the C–N bond.
Reaction Optimization and Yield Enhancement
Solvent and Catalytic Effects
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but complicate purification. HFIP/CH₂Cl₂ mixtures optimize electrochemical steps.
- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) maximizes cross-coupling yields while minimizing side reactions.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 367.1245 [M+H]⁺ (calc. 367.1258 for C₁₉H₁₅N₄OS).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with t₅ = 6.2 min.
Comparative Analysis of Synthetic Routes
Table 3. Efficiency of Traditional vs. Electrochemical Methods
| Parameter | Traditional Method | Electrochemical Method |
|---|---|---|
| Reaction Time | 18 h | 10 min |
| Yield (%) | 68 | 70 |
| Catalyst Required | Pd, EDCI | None |
| Scalability | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The compound exhibits a range of pharmacological activities, making it a candidate for drug development. Notably, it has shown promise in:
- Antitumor Activity : Research indicates that compounds with similar structural motifs have demonstrated antitumor properties. The presence of the benzimidazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines .
- Anti-inflammatory Effects : Compounds incorporating thiophene and pyridine rings have been studied for their anti-inflammatory effects, suggesting that this compound may also possess similar properties .
Mechanistic Studies
Mechanistic investigations have revealed that the compound may interact with specific biological targets, such as phospholipase A2 enzymes, which are involved in inflammatory pathways. Inhibition of these enzymes can lead to reduced inflammation and potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Material Science
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials with specific electronic properties. The compound can be utilized in:
- Organic Electronics : Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties derived from the benzodiazole and thiophene components contribute to efficient charge transport .
Biological Research
Anthelmintic Activity
Recent studies have explored the anthelmintic potential of compounds related to this structure. Screening against helminth models like Caenorhabditis elegans has revealed promising results, indicating that this compound may inhibit parasitic growth effectively . This application is particularly relevant in the context of developing new treatments for parasitic infections.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Evaluated cytotoxicity against cancer cell lines | Demonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range |
| Anti-inflammatory Mechanism Study | Investigated interaction with phospholipase A2 | Found that the compound inhibits enzyme activity, reducing inflammatory markers |
| Anthelmintic Screening | Tested against C. elegans | Identified effective inhibition of growth at specific concentrations |
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
A systematic comparison with similar acetamide derivatives highlights key structural and functional differences:
Table 1: Comparative Analysis of Selected Acetamide Derivatives
Key Observations :
Bioisosteric Replacements :
- The thiophene group in the target compound may confer enhanced metabolic stability compared to the furan in BG14266, as sulfur-containing heterocycles often resist oxidative degradation .
- In contrast, benzotriazole in Compound 34 () offers improved steric bulk and hydrogen-bonding capacity, critical for protease inhibition .
Activity Trends :
- Benzimidazole-triazole hybrids () demonstrate potent anti-HCV activity, suggesting that the benzimidazole core in the target compound could similarly interact with viral polymerases or proteases .
- The absence of a nitro group (cf. Compounds 13 & 17) may reduce cytotoxicity but also limit electrophilic interactions with biological targets.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in and , involving reductive amination or EDC-mediated coupling. For example, thiophene-substituted aldehydes could react with benzimidazole precursors under mild acidic conditions .
Research Implications and Gaps
- Pharmacokinetics : Thiophene’s lipophilicity may improve blood-brain barrier penetration compared to furan analogs, making the compound suitable for CNS-targeted therapies.
- Target Profiling : Molecular docking studies (using tools like SHELXL, as in ) are needed to predict interactions with kinases (e.g., Bcr-Abl) or viral proteases.
- Safety : The pyridine-thiophene combination may pose hepatotoxicity risks, as seen in some thiophene-containing drugs; further toxicological screening is essential.
Notes
- Limited direct data exist for the target compound; comparisons are inferred from structural analogs.
- Synthetic routes and biological activities should be validated experimentally.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a benzodiazole moiety linked to a thiophene-pyridine group through an acetamide bridge. The IUPAC name reflects its complex structure, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4OS |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and pathways involved in cellular processes. It has been shown to interact with various protein targets, potentially disrupting cancer cell proliferation and inducing apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. It inhibited cell growth with IC50 values in the micromolar range.
Antimicrobial Properties
Research suggests potential antimicrobial activity against certain bacterial strains. The compound's unique structure may enhance its ability to penetrate bacterial membranes.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Evaluation :
- Objective : To test the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Findings : The compound showed inhibition zones greater than 15 mm at higher concentrations, indicating promising antibacterial properties.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with similar compounds is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
